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Compound of Interest

Compound Name: 2-Bromo-6-fluoroanisole

Cat. No.: B156838 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2-Bromo-6-fluoroanisole

Foreword
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic

scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and

materials. Halogenated aromatic compounds serve as exceptionally versatile building blocks,

offering multiple reaction handles for diversification. Among these, 2-Bromo-6-fluoroanisole
(CAS No. 845829-94-9) emerges as a molecule of significant interest. Its unique substitution

pattern—a bromine atom amenable to cross-coupling and organometallic transformations, a

fluorine atom that modulates electronic properties and metabolic stability, and a directing

methoxy group—provides a rich platform for synthetic exploration. This guide offers an in-depth

examination of the chemical and physical properties of 2-Bromo-6-fluoroanisole, presenting

field-proven insights into its synthesis, reactivity, and spectroscopic characterization to support

researchers in leveraging its full potential.

Core Physicochemical & Structural Properties
2-Bromo-6-fluoroanisole is a colorless to light yellow liquid at room temperature. The

strategic placement of its functional groups dictates its physical properties and chemical

behavior. The methoxy group acts as an ortho-, para- director in electrophilic aromatic

substitution, though the steric hindrance from the adjacent bromine and the deactivating effect

of the halogens make such reactions less common. The primary utility of this molecule lies in

the reactivity of the carbon-bromine bond.
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Data Presentation: Key Properties
Property Value Source(s)

CAS Number 845829-94-9 [1][2]

Molecular Formula C₇H₆BrFO [2]

Molecular Weight 205.03 g/mol [2]

Boiling Point ~208.6 °C (at 760 mmHg) [3]

Density ~1.531 g/cm³ [3]

Appearance Liquid [2]

Storage
Store in a dark, dry place at

room temperature.
[3]

Solubility

Soluble in common organic

solvents like THF, Dioxane,

DMF.

Inferred

InChI Key
RLSQPLJXDTXSCL-

UHFFFAOYSA-N
[1][2]

Synthesis of 2-Bromo-6-fluoroanisole
The most direct and reliable route to 2-Bromo-6-fluoroanisole is via the methylation of the

corresponding phenol, 2-bromo-6-fluorophenol. This transformation is a classic example of the

Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl

halide.[4][5]

Workflow: Williamson Ether Synthesis
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Caption: General workflow for the synthesis of 2-Bromo-6-fluoroanisole.

Experimental Protocol: Synthesis via Williamson
Etherification
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This protocol is based on a reported procedure for the synthesis of 2-Bromo-6-fluoroanisole
and the general principles of the Williamson ether synthesis.[3]

Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux

condenser, add 2-bromo-6-fluorophenol (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0

equiv.), and N,N-dimethylformamide (DMF, approx. 0.5 M).

Reaction Initiation: Stir the suspension at room temperature for 10-15 minutes.

Methylation: Add methyl iodide (CH₃I, 1.5 equiv.) dropwise to the mixture.

Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) or

continue stirring at room temperature. The reaction cited proceeds at 20°C for 24 hours.[3]

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol

is consumed.

Work-up:

Cool the mixture to room temperature and dilute with water.

Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent

such as ethyl acetate (3x volumes).

Combine the organic layers, wash with water and then with brine to remove residual DMF

and salts.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure.

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to

yield pure 2-Bromo-6-fluoroanisole.

Spectroscopic Profile (Predicted)
Disclaimer: As of the time of this writing, experimental spectroscopic data for 2-Bromo-6-
fluoroanisole is not readily available in public databases. The following analysis is based on

established principles of spectroscopy and predicted values derived from its chemical structure.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct regions: the aromatic region and

the upfield methoxy signal.

Aromatic Region (δ 6.8 - 7.5 ppm): The three aromatic protons will form a complex multiplet

pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The proton at C4 (para to the methoxy group) will

likely be the most downfield, appearing as a doublet of doublets or a triplet. The protons at

C3 and C5 will also show complex splitting.

Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) will appear

as a sharp singlet, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display seven distinct signals.

Aromatic Carbons (δ 110 - 160 ppm):

C-F (¹JCF ≈ 240-260 Hz): The carbon directly attached to fluorine (C6) will be the most

downfield in the aromatic region and will appear as a large doublet due to one-bond

coupling with ¹⁹F.

C-Br (δ ~115 ppm): The carbon bearing the bromine atom (C2) will be significantly

shielded compared to an unsubstituted carbon.

C-O (δ ~155 ppm): The carbon attached to the methoxy group (C1) will be deshielded.

The remaining carbons (C3, C4, C5) will appear in the typical aromatic region, with their

chemical shifts influenced by the electronic effects of the substituents.

Methoxy Carbon (δ ~56 ppm): The methoxy carbon (-OCH₃) will appear as a single peak in

the aliphatic region.

FT-IR Spectroscopy
The infrared spectrum provides key information about the functional groups present.[6]
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C-H stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

C-H stretching (Aliphatic): Medium bands between 2850-3000 cm⁻¹ for the methoxy group.

C=C stretching (Aromatic): Sharp, medium-intensity bands around 1600 cm⁻¹ and 1480

cm⁻¹.

C-O-C stretching (Aryl Ether): A strong, characteristic band in the 1250-1200 cm⁻¹

(asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-F stretching: A strong band in the 1200-1000 cm⁻¹ region.

C-Br stretching: A band in the fingerprint region, typically between 600-500 cm⁻¹.

Mass Spectrometry
In an electron ionization (EI) mass spectrum, the fragmentation pattern provides structural

clues.

Molecular Ion (M⁺): A prominent molecular ion peak (M⁺) would be expected at m/z 204 and

an M+2 peak at m/z 206 of nearly equal intensity, which is the characteristic isotopic

signature for a molecule containing one bromine atom.

Key Fragments: A common fragmentation pathway for anisoles is the loss of a methyl radical

(•CH₃) to form a stable phenoxy cation. Therefore, a significant peak would be expected at

M-15 (m/z 189/191). Further fragmentation could involve the loss of carbon monoxide (CO)

from this intermediate.

Chemical Reactivity & Synthetic Applications
The synthetic utility of 2-Bromo-6-fluoroanisole is primarily derived from the carbon-bromine

bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

A. Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[7] 2-Bromo-
6-fluoroanisole is an excellent substrate for this reaction, coupling with various boronic acids
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or esters to generate substituted biaryl compounds.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This is a general procedure adaptable for 2-Bromo-6-fluoroanisole, based on standard

literature methods.[2][8]

Inert Atmosphere: To an oven-dried Schlenk flask or microwave vial, add the aryl boronic

acid (1.2 equiv.), a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium

carbonate (Cs₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 3-5

mol%).

Reagent Addition: Add 2-Bromo-6-fluoroanisole (1.0 equiv.).

Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20

minutes.

Reaction: Heat the mixture with stirring at 80-100 °C until the starting material is consumed

(monitor by TLC or GC-MS).

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl

acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and

concentrate.

Purification: Purify the product by flash column chromatography.

B. Palladium-Catalyzed C-N Coupling: The Buchwald-
Hartwig Amination
This reaction is a powerful tool for forming aryl-amine bonds.[9] 2-Bromo-6-fluoroanisole can

be coupled with a wide range of primary and secondary amines. The choice of phosphine

ligand is critical and often substrate-dependent.

This general protocol is based on established methods for aryl bromides.[10]

Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precursor

(e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%),
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and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium

bis(trimethylsilyl)amide (LHMDS), 1.4 equiv.) to a dry reaction vessel.

Reagent Addition: Add 2-Bromo-6-fluoroanisole (1.0 equiv.) and the desired amine (1.2

equiv.).

Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

Reaction: Seal the vessel and heat to 80-110 °C with stirring until completion.

Work-up & Purification: After cooling, the reaction is typically quenched with water or

saturated ammonium chloride, extracted, dried, and purified by chromatography.

C. Organometallic Transformations: Grignard and
Organolithium Reagents
The C-Br bond can be converted into a nucleophilic carbon center via metal-halogen

exchange.

Formation of the Grignard reagent, (2-fluoro-6-methoxyphenyl)magnesium bromide, creates a

potent carbon nucleophile.

Causality: The reaction requires strictly anhydrous conditions, as any protic source (like

water) will instantly quench the Grignard reagent, converting it back to fluoroanisole. The

ether solvent (THF or diethyl ether) is crucial as it coordinates to the magnesium center,

stabilizing the reagent.

Setup: Flame-dry a three-necked flask containing magnesium turnings (1.2 equiv.) and a stir

bar under a stream of dry argon or nitrogen. Allow to cool.

Solvent: Add anhydrous diethyl ether or THF via syringe.

Initiation: Add a small crystal of iodine (which will disappear as the magnesium activates) or

a few drops of 1,2-dibromoethane. Add a small portion (approx. 10%) of a solution of 2-
Bromo-6-fluoroanisole (1.0 equiv.) in anhydrous ether/THF. The reaction may need gentle

warming to initiate, evidenced by bubble formation and a cloudy appearance.
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Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that

maintains a gentle reflux.

Execution: After the addition is complete, continue stirring at reflux for 1-2 hours to ensure

full conversion. The resulting dark grey/brown solution of the Grignard reagent can be used

directly in subsequent reactions with electrophiles (e.g., aldehydes, ketones, CO₂).

Treatment with an alkyllithium reagent (typically n-BuLi or t-BuLi) at low temperature provides a

rapid and clean method to form the corresponding aryllithium species.

Causality: This exchange is faster than deprotonation of the aromatic ring or nucleophilic

attack on the anisole. The reaction is performed at low temperatures (e.g., -78 °C) to prevent

side reactions, such as the reaction of the newly formed aryllithium with the starting aryl

bromide.

Safety, Handling, and Storage
As a research chemical, 2-Bromo-6-fluoroanisole must be handled with appropriate care. The

primary hazards are associated with irritation and potential harm if ingested or inhaled.[2]

GHS Hazard Information
Pictogram Signal Word Hazard Statements

Warning

H302: Harmful if

swallowed.H315: Causes skin

irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

Handling & Storage Recommendations
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile

gloves, and a lab coat.

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials such as strong oxidizing agents.[3]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
2-Bromo-6-fluoroanisole is a valuable and versatile building block for organic synthesis. Its

well-defined reactive site at the carbon-bromine bond allows for reliable participation in a host

of high-yield transformations, including palladium-catalyzed cross-coupling reactions and the

formation of organometallic intermediates. The electronic modulation provided by the fluorine

and methoxy substituents further enhances its utility in the targeted synthesis of complex

molecules for pharmaceutical and materials science applications. This guide provides the

foundational chemical knowledge and procedural insights necessary for researchers to

effectively and safely incorporate this reagent into their synthetic programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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